molecular formula C5H4BBrClNO2 B2481062 4-Bromo-3-chloropyridine-2-boronic acid CAS No. 2096337-54-9

4-Bromo-3-chloropyridine-2-boronic acid

Cat. No.: B2481062
CAS No.: 2096337-54-9
M. Wt: 236.26
InChI Key: KBIVSJZMLGJIBC-UHFFFAOYSA-N
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Description

4-Bromo-3-chloropyridine-2-boronic acid is a boronic acid derivative with the molecular formula C5H4BBrClNO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry and material science. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3-chloropyridine-2-boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is widely used in Suzuki-Miyaura cross-coupling reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making this compound a versatile reagent in organic synthesis .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents .

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere and under -20°c for optimal stability .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the reaction conditions, including temperature and the presence of a catalyst, can significantly affect the compound’s action, efficacy, and stability . Furthermore, the compound’s stability can be affected by exposure to air and moisture, necessitating storage in an inert atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloropyridine-2-boronic acid typically involves the halogenation of pyridine derivatives followed by borylation. One common method includes the bromination and chlorination of pyridine to obtain 4-Bromo-3-chloropyridine, which is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron under palladium catalysis .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving controlled temperatures, pressures, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloropyridine-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-chloropyridine-2-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the substitution pattern is required .

Properties

IUPAC Name

(4-bromo-3-chloropyridin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrClNO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIVSJZMLGJIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC(=C1Cl)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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